molecular formula C18H21NO3 B4405422 N-(4-isopropoxyphenyl)-2-(4-methoxyphenyl)acetamide

N-(4-isopropoxyphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B4405422
M. Wt: 299.4 g/mol
InChI Key: GVFPSBHMZAMTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropoxyphenyl)-2-(4-methoxyphenyl)acetamide, also known as FL-330, is a chemical compound that has been the focus of several scientific research studies. This compound belongs to the family of acetamides and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(4-isopropoxyphenyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have anticonvulsant activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-isopropoxyphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its potential therapeutic properties. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that can elucidate its mode of action.

Future Directions

There are several future directions that can be pursued in the study of N-(4-isopropoxyphenyl)-2-(4-methoxyphenyl)acetamide. One direction is to investigate its potential therapeutic properties in human clinical trials. Another direction is to further elucidate its mechanism of action, which can lead to the development of more potent and selective analogs. Additionally, the use of this compound in combination with other drugs can be explored to enhance its therapeutic efficacy.

Scientific Research Applications

N-(4-isopropoxyphenyl)-2-(4-methoxyphenyl)acetamide has been the subject of several scientific research studies due to its potential therapeutic properties. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13(2)22-17-10-6-15(7-11-17)19-18(20)12-14-4-8-16(21-3)9-5-14/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFPSBHMZAMTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-isopropoxyphenyl)-2-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-isopropoxyphenyl)-2-(4-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-isopropoxyphenyl)-2-(4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-isopropoxyphenyl)-2-(4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-isopropoxyphenyl)-2-(4-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-isopropoxyphenyl)-2-(4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.